molecular formula C8H10N2O B174808 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile CAS No. 197310-97-7

2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile

Cat. No. B174808
CAS RN: 197310-97-7
M. Wt: 150.18 g/mol
InChI Key: QYCDAGARNYZQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxazoline, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The unique structure of 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile makes it a promising candidate for various scientific applications, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The exact mechanism of action of 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are several future directions for research on 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile. One potential area of study is its potential as a therapeutic agent for neurological disorders. Further research is needed to fully understand the mechanism of action and efficacy of the compound in treating these disorders. Another area of research is its potential as an agrochemical, specifically as a pesticide or herbicide. Additionally, the compound's unique structure makes it a promising candidate for the development of new materials with specific properties.

Synthesis Methods

The synthesis of 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile involves the reaction of ethyl 2-(bromomethyl)acrylate with methyl isocyanoacetate in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the final compound. This synthesis method is efficient and yields high purity products, making it suitable for large-scale production.

Scientific Research Applications

2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

197310-97-7

Product Name

2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile

InChI

InChI=1S/C8H10N2O/c1-3-8-7(4-5-9)6(2)11-10-8/h3-4H2,1-2H3

InChI Key

QYCDAGARNYZQAZ-UHFFFAOYSA-N

SMILES

CCC1=NOC(=C1CC#N)C

Canonical SMILES

CCC1=NOC(=C1CC#N)C

synonyms

4-Isoxazoleacetonitrile,3-ethyl-5-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.